3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Steric Hindrance Cross-Coupling Efficiency Molecular Descriptor

Uncontrolled 2-amino substitution on 3-bromo-5-nitropyridine scaffolds unpredictably alters pKa and cLogP, compromising cross-coupling reproducibility. This compound's defined N,N-diethylamino motif eliminates that variability, ensuring consistent Suzuki-Miyaura performance and enabling tandem annulation sequences. • cLogP ~2.98 (vs. ~1.91 for N,N-dimethyl analog) targets hydrophobic kinase pockets • Predicted pKa 1.37 ensures neutral species at physiological pH for CNS programs • Reactive 3-bromo handle supports focused library synthesis via cross-coupling Reliable supply with batch-to-batch consistency for pharmaceutical and agrochemical R&D.

Molecular Formula C9H12BrN3O2
Molecular Weight 274.11 g/mol
CAS No. 1065074-82-9
Cat. No. B1522410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N,N-diethyl-5-nitropyridin-2-amine
CAS1065074-82-9
Molecular FormulaC9H12BrN3O2
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=N1)[N+](=O)[O-])Br
InChIInChI=1S/C9H12BrN3O2/c1-3-12(4-2)9-8(10)5-7(6-11-9)13(14)15/h5-6H,3-4H2,1-2H3
InChIKeyMZYQAMLTHHDTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine (CAS 1065074-82-9): Technical Baseline for a Diethylamino-Substituted Pyridine Building Block


3-Bromo-N,N-diethyl-5-nitropyridin-2-amine (CAS 1065074-82-9) is a functionalized pyridine derivative classified as a 2-aminopyridine scaffold bearing bromo and nitro substituents and a tertiary N,N-diethylamino group [1]. It possesses the molecular formula C9H12BrN3O2 and a molecular weight of 274.11 g/mol [1]. The compound is commercially available primarily as an organic synthetic intermediate for pharmaceutical and agrochemical research and development .

Why a Simple 'Nitropyridine' Purchase is Not Sufficient: Specific Differentiation of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine


The 3-bromo-5-nitropyridine scaffold serves as a versatile handle for cross-coupling and functional group interconversions, but its utility in complex molecule synthesis is exquisitely sensitive to the nature of the 2-amino substituent . Uncontrolled substitution of the 2-amino group can lead to unpredictable alterations in physicochemical properties, including basicity (pKa), lipophilicity (cLogP), solubility, and steric environment around the reactive bromine, ultimately impacting key synthetic steps like Suzuki-Miyaura couplings or nucleophilic aromatic substitution [REFS-1, REFS-2]. Therefore, the specific N,N-diethylamino motif of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is not an arbitrary decoration; it dictates a distinct reactivity and physical property profile compared to its N,N-dimethyl, N-methyl, or unsubstituted amino analogs, which must be quantitatively verified to justify its selection .

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine: Quantitative Evidence of Differentiated Performance Against Closest Analogs


Increased Steric Bulk at 2-Amino Position: Molar Volume and Molecular Weight Comparison

The target compound possesses a significantly larger molar volume and molecular weight compared to its closest analogs, primarily due to the diethylamino substitution. This increased steric bulk directly influences its behavior in metal-catalyzed cross-coupling reactions by potentially mitigating unwanted side reactions or altering catalyst coordination. The target compound has a molecular weight of 274.11 g/mol, which is 28.05 g/mol (11.4%) higher than its N,N-dimethyl analog and 42.10 g/mol (18.1%) higher than the N-methyl analog [REFS-1, REFS-2, REFS-3].

Steric Hindrance Cross-Coupling Efficiency Molecular Descriptor

Altered Lipophilicity Profile: cLogP Comparison for Membrane Permeability Tuning

Lipophilicity, often quantified as cLogP, is a cornerstone property influencing a compound's absorption, distribution, metabolism, and excretion (ADME). The N,N-diethylamino group imparts a markedly different lipophilicity profile compared to smaller amine substituents. While experimentally determined values are not publicly available, authoritative predicted data show a clear trend. The target compound is predicted to have a cLogP of approximately 2.98, which is 1.07 log units higher than its N,N-dimethyl analog and 1.46 log units higher than the unsubstituted amino derivative, indicating significantly enhanced lipophilicity [REFS-1, REFS-2, REFS-3].

Lipophilicity cLogP ADME Property Medicinal Chemistry

Reduced Basicity at the 2-Pyridyl Nitrogen: pKa Comparison

The basicity of the pyridine nitrogen, as indicated by its pKa, governs its protonation state under physiological or reaction conditions, which in turn influences solubility, reactivity, and binding interactions. The electron-withdrawing nitro group and the steric/electronic effects of the diethylamino substituent combine to drastically lower the pKa. The target compound has a predicted pKa of 1.37 ± 0.10, making it over 1000 times less basic than its N,N-dimethyl analog (pKa ≈ 2.5) [REFS-1, REFS-2].

Basicity pKa Nucleophilicity Reactivity

Physical Property Differentiation for Handling and Formulation: Density and Boiling Point

The physical state and properties of a building block are paramount for accurate weighing, formulation, and process safety. While all analogs in this series are typically solids, the target compound's predicted boiling point of 345.7 ± 42.0 °C is significantly higher than that of its N,N-dimethyl analog (boiling point ≈ 318 °C) [REFS-1, REFS-2]. Its predicted density of 1.508 ± 0.06 g/cm³ is also notably higher than that of the unsubstituted amino analog (density ≈ 1.41 g/cm³) [1].

Density Boiling Point Process Chemistry Physical Form

Enhanced Synthetic Versatility as a Cross-Coupling Partner: The Bromine Handle

The 3-bromo substituent on a 2-aminopyridine core is a well-established and versatile handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, to access diverse biaryl structures . While the bromine atom itself is common to the entire analog series, the adjacent diethylamino group in the target compound modulates the electronic environment of the pyridine ring and can sterically influence the rate and selectivity of the cross-coupling event compared to its N,N-dimethyl or unsubstituted counterparts . For example, in a comparable system, 3-bromo-2-(N-substituted)aminopyridines have been utilized in hetarynic cyclizations to yield N-substituted dihydrodipyridopyrazines, demonstrating the synthetic utility of this specific substitution pattern .

Suzuki Coupling Cross-Coupling C-C Bond Formation Synthetic Intermediate

Targeted Application Scenarios for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine in Drug Discovery and Materials Science


Design and Synthesis of Kinase Inhibitor Libraries with Enhanced Selectivity

The distinct steric and lipophilic profile of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine (increased cLogP of ~2.98 vs. ~1.91 for the N,N-dimethyl analog ) makes it a strategic building block for exploring hydrophobic pockets within the ATP-binding site of kinases. The larger diethylamino group can provide a 'bump' to avoid off-target kinase inhibition, a common issue with smaller substituents. It serves as a versatile core for generating focused libraries via Suzuki-Miyaura cross-coupling at the 3-bromo position .

Synthesis of CNS-Penetrant Drug Candidates Requiring Non-Basic Amines

For neuroscience programs targeting G-protein coupled receptors (GPCRs) or ion channels within the central nervous system, a non-basic pyridine core is often essential for minimizing hERG channel blockade and achieving favorable brain exposure. The target compound's predicted pKa of 1.37 (versus ~2.5 for the N,N-dimethyl analog) ensures it remains fully neutral at physiological pH, a key advantage for designing CNS-penetrant lead compounds .

Development of Agrochemical Intermediates Requiring Enhanced Lipophilicity

The higher cLogP and molar volume of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine (MW 274.11 g/mol vs. 246.06 g/mol for the N,N-dimethyl analog ) translate to improved foliar uptake and cuticular penetration for potential herbicidal or fungicidal candidates. Its structure allows for the installation of diverse pharmacophores via the bromine handle, making it a valuable intermediate in the synthesis of crop protection agents with optimized physicochemical profiles .

Synthesis of Novel Heterocyclic Scaffolds via Tandem Cross-Coupling/Cyclization

The juxtaposition of a reactive 3-bromo group with an N,N-diethylamino moiety and a 5-nitro group creates a unique electronic and steric environment conducive to tandem reactions. For instance, initial Suzuki-Miyaura coupling at the 3-position can be followed by reduction of the nitro group to an amine and subsequent intramolecular cyclization or N-arylation. This sequence, enabled by the specific substitution pattern, provides a direct route to complex, annulated heterocycles like dihydrodipyridopyrazines, which are of interest as DNA intercalators and kinase inhibitors [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.